molecular formula C20H22ClNS2 B2892227 4-{[4-(Tert-butyl)benzyl]sulfanyl}-7-chloro-2,3-dihydro-1,5-benzothiazepine CAS No. 477855-79-1

4-{[4-(Tert-butyl)benzyl]sulfanyl}-7-chloro-2,3-dihydro-1,5-benzothiazepine

Cat. No. B2892227
M. Wt: 375.97
InChI Key: DEBWSWBPQOGYTG-UHFFFAOYSA-N
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Description

4-{[4-(Tert-butyl)benzyl]sulfanyl}-7-chloro-2,3-dihydro-1,5-benzothiazepine is a chemical compound that belongs to the class of benzothiazepines. It is a synthetic compound that has been extensively studied for its potential applications in scientific research.

Scientific Research Applications

Heterocyclic Compounds in Drug Research

1,5-Benzothiazepines, a class to which the compound belongs, are important for their diverse bioactivities. They have been explored for their potential as coronary vasodilators, tranquilizers, antidepressants, antihypertensives, and calcium channel blockers. These applications stem from the structural diversity and bioactivity profile of benzothiazepine derivatives, highlighting their significance in lead discovery for medicinal chemistry. The structure-activity relationship (SAR) of these compounds provides a foundation for developing new therapeutic agents with improved efficacy and safety profiles (Dighe et al., 2015).

Synthesis and Chemical Transformations

Innovative synthetic methods and chemical transformations of benzothiazepines are crucial for exploring their therapeutic potential. Novel synthesis pathways, such as the Bischler-Napieralski-type reactions for pyrimido[4,5-b][1,4]benzothiazepines, demonstrate the versatility of these compounds in drug discovery. These methodologies not only enable the creation of a wide range of heterocyclic compounds but also facilitate the investigation of their pharmacological properties (Fu et al., 2005).

Biological Activities and Potential Applications

The exploration of 1,5-benzothiazepine derivatives has yielded compounds with significant biological activities, including the inhibition of various enzymes and receptor antagonism. This has led to the identification of potential applications in treating diseases and conditions mediated by these biological targets. For instance, certain benzothiazepine derivatives have shown activity as muscarinic (M3) receptor antagonists, suggesting their utility in addressing disorders related to the cholinergic system (Bradshaw et al., 2008).

properties

IUPAC Name

4-[(4-tert-butylphenyl)methylsulfanyl]-7-chloro-2,3-dihydro-1,5-benzothiazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClNS2/c1-20(2,3)15-6-4-14(5-7-15)13-24-19-10-11-23-18-9-8-16(21)12-17(18)22-19/h4-9,12H,10-11,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEBWSWBPQOGYTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CSC2=NC3=C(C=CC(=C3)Cl)SCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClNS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[4-(Tert-butyl)benzyl]sulfanyl}-7-chloro-2,3-dihydro-1,5-benzothiazepine

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